molecular formula C10H9NO3 B8308027 2-(Benzo[d]oxazol-5-yl)propanoic acid

2-(Benzo[d]oxazol-5-yl)propanoic acid

Cat. No. B8308027
M. Wt: 191.18 g/mol
InChI Key: HRYFKWATXKFOBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzo[d]oxazol-5-yl)propanoic acid is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzo[d]oxazol-5-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzo[d]oxazol-5-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Benzo[d]oxazol-5-yl)propanoic acid

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-(1,3-benzoxazol-5-yl)propanoic acid

InChI

InChI=1S/C10H9NO3/c1-6(10(12)13)7-2-3-9-8(4-7)11-5-14-9/h2-6H,1H3,(H,12,13)

InChI Key

HRYFKWATXKFOBY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OC=N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Methyl-2-(benzo[d]oxazol-5-yl)propanoate (425 mg, 2.07 mmol) was dissolved in THF (8 ml) and water (8 ml). LiOH.H2O (93 mg, 2.21 mmol) was added thereto at RT. The reaction mixture was stirred for 40 h at RT, combined with water (25 ml) and adjusted with acetic acid to a pH value of 3. The reaction mixture was extracted with DC M and the combined organic phases were dried over MgSO4 and filtered. The solvent was removed under a vacuum and the residue purified by means of column chromatography (n-hexane/MeOH=15:1).
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425 mg
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8 mL
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93 mg
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8 mL
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25 mL
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Synthesis routes and methods III

Procedure details

methyl-2-(benzo[d]oxazol-5-yl)propanoate (2.07 mmol, 425 mg) was dissolved in THF (8 ml) and water (8 m). LiOH*H2O (2.21 mmol, 93 mg) was added at room temperature. The reaction mixture was stirred at room temperature for 40 h, water (25 ml) was added and the pH was set to 3 with acetic acid. The reaction mixture was extracted with dichloromethane and the combined organic phases were dried and filtered over magnesium sulphate. The solvent was removed in a vacuum and the residue was purified by column chromatography (SiO2, dichloromethane/MeOH=15:1). 1H-NMR (CD3OD) δ [ppm]: 8.46 (s, 1H, Ar), 7.70 (d, 1H, J=1.7 Hz, Ar), 7.61 (d, 1H, 8.0 Hz, Ar), 7.42 (dd, 1H, J=8.6, 1.8 Hz, Ar), 3.87 (q, 1H, J=7.1 Hz, CHCH3), 1.51 (d, 3H, J=7.1 Hz, CHCH3).
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425 mg
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8 mL
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93 mg
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25 mL
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